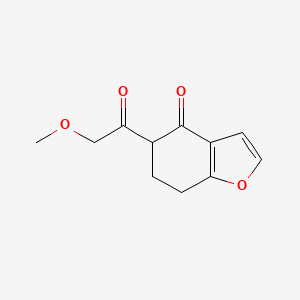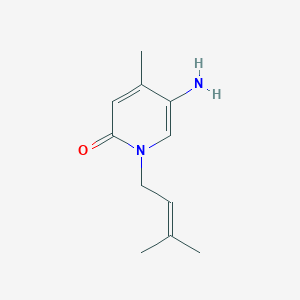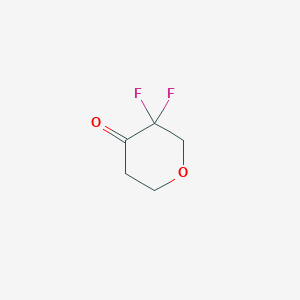
3,3-Difluorooxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorooxan-4-one is a fluorinated organic compound with the molecular formula C5H6F2O2 It is a derivative of oxan-4-one, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorooxan-4-one typically involves the fluorination of oxan-4-one derivatives. One common method is the reaction of oxan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluorooxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into difluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, alcohols, and substituted oxan-4-one derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Difluorooxan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,3-Difluorooxan-4-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorooxan-2-one: Another difluorinated oxanone with fluorine atoms at different positions.
3,3-Difluorotetrahydrofuran: A difluorinated derivative of tetrahydrofuran.
3,3-Difluoropiperidin-4-one: A difluorinated piperidine derivative.
Uniqueness
3,3-Difluorooxan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other difluorinated compounds
Propriétés
Formule moléculaire |
C5H6F2O2 |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
3,3-difluorooxan-4-one |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)3-9-2-1-4(5)8/h1-3H2 |
Clé InChI |
OIDITBOXARRRBO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


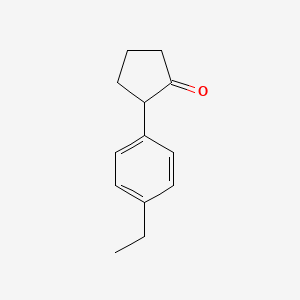
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)

![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
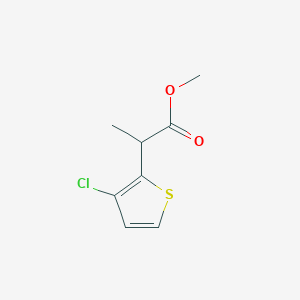
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
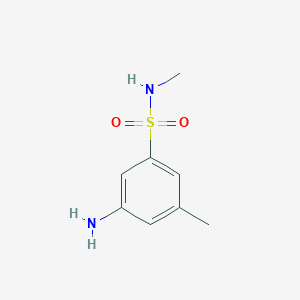
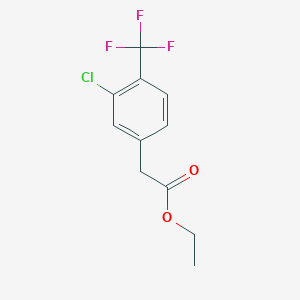
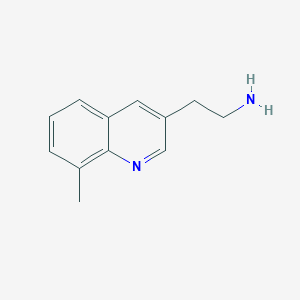
![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)
